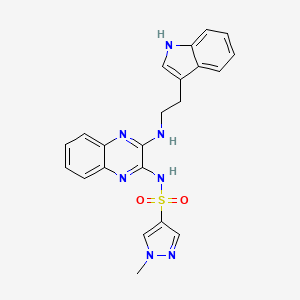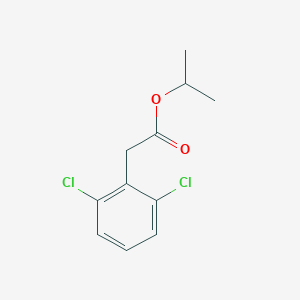
Propan-2-yl 2-(2,6-dichlorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2-(2,6-dichlorophenyl)acetate, also known as Isopropyl (2,6-dichlorophenyl)acetate, is a chemical compound with the molecular formula C11H12Cl2O2 . It has an average mass of 247.118 Da and a monoisotopic mass of 246.021439 Da .
Molecular Structure Analysis
The InChI code for Propan-2-yl 2-(2,6-dichlorophenyl)acetate is 1S/C11H12Cl2O2/c1-7(2)15-11(14)6-8-9(12)4-3-5-10(8)13/h3-5,7H,6H2,1-2H3 . This indicates that the molecule consists of a propan-2-yl group (isopropyl group) attached to an acetate group that is substituted with a 2,6-dichlorophenyl group.Physical And Chemical Properties Analysis
Propan-2-yl 2-(2,6-dichlorophenyl)acetate is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.Aplicaciones Científicas De Investigación
Pharmacokinetics and Pharmacodynamics of Propofol
Propofol is known for its rapid onset and recovery times in anesthesia, making it a preferred choice for sedation. Studies have emphasized its pharmacokinetic and pharmacodynamic profiles, highlighting its effects through potentiation of GABA at the GABAA receptor. However, its use requires careful monitoring due to its narrow therapeutic margin and potential for cardiopulmonary disturbances (Sahinovic, Struys, & Absalom, 2018).
Environmental Impact and Biodegradation
Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound with a similar dichlorophenyl structure to propofol, has focused on its widespread use as a herbicide and the resulting environmental implications. Studies have assessed its toxicology, mutagenicity, and the effectiveness of microbial degradation, highlighting concerns about its presence in various ecosystems and potential health risks (Zuanazzi, Ghisi, & Oliveira, 2020; Magnoli et al., 2020).
Treatment and Recovery from Wastewater
The pesticide production industry, using compounds like 2,4-D, generates wastewater that contains a range of toxic pollutants. Studies have explored treatment options, including biological processes and activated carbon, to remove these contaminants effectively from wastewater, ensuring compliance with environmental regulations (Goodwin et al., 2018).
Bioproduction and Industrial Applications
Research into bio-based platform chemicals has identified the potential for microbial synthesis of compounds like acetoin and butanediol from renewable biomass. These chemicals have applications in food, cosmetics, and as plant growth promoters, with studies focusing on optimizing fermentation processes for improved yield and efficiency (Xiu & Zeng, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
propan-2-yl 2-(2,6-dichlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-7(2)15-11(14)6-8-9(12)4-3-5-10(8)13/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDVQLKUCUZLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-(2,6-dichlorophenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


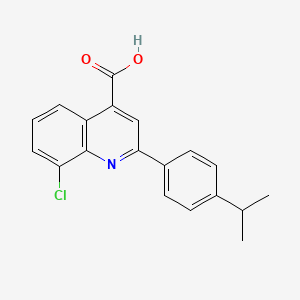
![Benzo[b]thiophene-3-ol, 4-methoxy-](/img/structure/B2958829.png)

![1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2958831.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2958837.png)
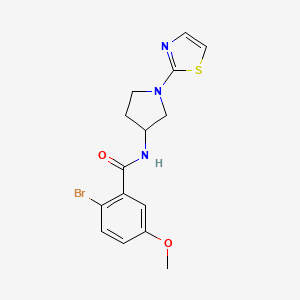
![1-[4-(3-Nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B2958842.png)
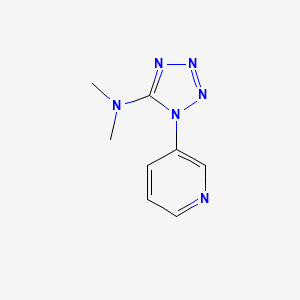
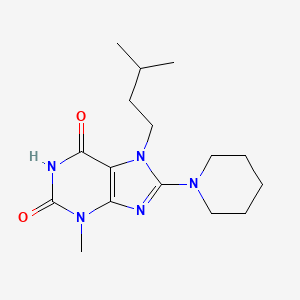
![3-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2958846.png)
![(1H-benzo[d]imidazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2958847.png)
